2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole

Lipophilicity Physicochemical Property Drug Design

2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole (CAS 632300-38-0) is a heterocyclic building block characterized by a thiazole core substituted with a bulky, rigid adamantane cage at the 2-position and a reactive chloromethyl handle at the 4-position. It belongs to the class of adamantane-containing thiazoles, which are explored in medicinal chemistry for their enhanced lipophilicity and steric properties.

Molecular Formula C14H18ClNS
Molecular Weight 267.8 g/mol
CAS No. 632300-38-0
Cat. No. B1273915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole
CAS632300-38-0
Molecular FormulaC14H18ClNS
Molecular Weight267.8 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C4=NC(=CS4)CCl
InChIInChI=1S/C14H18ClNS/c15-7-12-8-17-13(16-12)14-4-9-1-10(5-14)3-11(2-9)6-14/h8-11H,1-7H2
InChIKeyADUVVOVMHYJPLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole (CAS 632300-38-0): A Lipophilic and Sterically Hindered Thiazole Building Block for Drug Discovery


2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole (CAS 632300-38-0) is a heterocyclic building block characterized by a thiazole core substituted with a bulky, rigid adamantane cage at the 2-position and a reactive chloromethyl handle at the 4-position . It belongs to the class of adamantane-containing thiazoles, which are explored in medicinal chemistry for their enhanced lipophilicity and steric properties. This compound is commercially available primarily through custom synthesis from suppliers like ChemBridge (catalog number 9070522) and others, with a typical purity specification of at least 95% .

Why 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole Cannot Be Replaced by Simpler Analogs


The adamantane cage is not an inert replacement for a simple alkyl or aryl group; it fundamentally alters the physicochemical and conformational profile of the molecule. Substituting the 1-adamantyl group with a smaller moiety like a methyl (e.g., 4-(Chloromethyl)-2-methyl-1,3-thiazole) drastically reduces lipophilicity and removes the unique steric bulk critical for interactions within hydrophobic binding pockets [1]. Similarly, replacing it with a planar phenyl ring (e.g., 4-(Chloromethyl)-2-phenyl-1,3-thiazole) neglects the three-dimensional, diamond-like structure of adamantane, which can dictate a compound's binding conformation and metabolic stability [2]. These differences are not interchangeable and require a quantitative justification for selection in a research program.

Quantitative Evidence for 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole (CAS 632300-38-0) Differentiation


Enhanced Lipophilicity (LogP) vs. 4-(Chloromethyl)-2-methyl-1,3-thiazole

The target compound exhibits significantly higher predicted lipophilicity compared to its 2-methyl analog. This property, crucial for membrane permeability and CNS drug design, is quantified by the LogD value. 4-(Chloromethyl)-2-methyl-1,3-thiazole has a reported LogP of 2.19, whereas the adamantane-containing target compound has a computationally predicted LogD (pH 7.4) of 4.03 [1][2]. This represents a more than 60-fold increase in the theoretical octanol/water partition coefficient.

Lipophilicity Physicochemical Property Drug Design

Differential Molecular Size and Topological Polar Surface Area (tPSA) vs. 4-(Chloromethyl)-2-methyl-1,3-thiazole

The adamantane substitution significantly increases molecular weight while maintaining a constant topological polar surface area (tPSA). The target compound has a molecular weight of 267.82 g/mol and a predicted tPSA of 12.89 Ų [1]. The comparator, 4-(Chloromethyl)-2-methyl-1,3-thiazole, has a molecular weight of approximately 147.63 g/mol but a similar tPSA of approximately 12.89-41.13 Ų (depending on the specific reported value) [2]. The combination of high molecular weight and very low tPSA for the adamantyl derivative indicates a highly lipophilic, non-polar structure, which is a distinct physicochemical profile.

Molecular Weight tPSA Drug-likeness

Unique Steric Profile and Conformational Rigidity vs. 4-(Chloromethyl)-2-phenyl-1,3-thiazole

The 1-adamantyl group provides a distinct three-dimensional, diamond-like scaffold that is absent in planar aromatic analogs. While direct, head-to-head bioactivity data is unavailable, the structural difference is critical for molecular interaction. Simulations suggest the adamantane cage occupies a larger, more spherical volume compared to the flat phenyl ring of 4-(Chloromethyl)-2-phenyl-1,3-thiazole (CAS 4771-31-7) . This steric difference is anticipated to drastically alter binding affinities and selectivity profiles in biological targets, as evidenced by the broad activity of adamantane-containing thiazoles in antimicrobial and antiproliferative assays [1].

Conformational Analysis Steric Bulk Scaffold Diversity

Optimal Research Applications for 2-(1-Adamantyl)-4-(chloromethyl)-1,3-thiazole (632300-38-0)


Design and Synthesis of CNS-Penetrant Fragment Libraries

The compound's high predicted lipophilicity (LogD ~4.0) and low topological polar surface area (12.89 Ų) position it as a core scaffold for central nervous system (CNS)-targeted fragment-based drug discovery. Researchers prioritizing passive blood-brain barrier permeation can use this building block to attach diverse chemical groups via its reactive chloromethyl handle, exploring a physicochemical space (high logD, low tPSA) predicted to favor CNS access [1][2].

Leveraging Adamantane's Steric Bulk for Selective Kinase or Viral Protein Targeting

The rigid, bulky adamantane cage is a recognized pharmacophore for occupying deep hydrophobic pockets in targets like viral ion channels (e.g., Influenza A M2 protein) and certain kinases. While the specific compound's activity is uncharacterized, its structure makes it a logical synthetic precursor for generating candidate inhibitors. The chloromethyl group serves as a derivatizable anchor point to introduce fragments that engage adjacent binding subsites, a strategy supported by the broader class of adamantane-thiazole compounds with antimicrobial and antiproliferative activities [3].

Diversification of Covalent Inhibitor Libraries

The chloromethyl group at the 4-position of the thiazole ring is a potential electrophilic warhead for covalent inhibition. Unlike simpler alkyl chlorides, its reactivity is tuned by the adjacent electron-withdrawing thiazole ring. The adamantyl group provides a large, lipophilic recognition element. This dual-warhead/recognition functionality allows procurement of a single advanced intermediate for the late-stage diversification of covalent inhibitor candidates, a more efficient strategy than synthesizing each analog from a different scaffold [1].

Improving Metabolic Stability of Aromatic Lead Compounds

The fully sp3-hybridized, caged adamantane structure offers resistance to cytochrome P450-mediated oxidation, a common metabolic liability of planar aromatic rings. Replacing a 2-phenylthiazole moiety with a 2-(1-adamantyl)thiazole, as in this compound, is a project-ready strategy for medicinal chemists aiming to block a site of oxidative metabolism without significantly altering core pharmacophore topology, as inferred from the class-level properties of adamantane-containing drugs [3].

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